Cas no 80464-05-7 (N-[4-(dimethylamino)phenyl]-4-(1-methyltetrazol-5-yl)sulfanylbutanamide)

N-[4-(dimethylamino)phenyl]-4-(1-methyltetrazol-5-yl)sulfanylbutanamide structure
80464-05-7 structure
Product name:N-[4-(dimethylamino)phenyl]-4-(1-methyltetrazol-5-yl)sulfanylbutanamide
CAS No:80464-05-7
MF:C14H20N6OS
MW:320.4132
CID:1803434
PubChem ID:3062255

N-[4-(dimethylamino)phenyl]-4-(1-methyltetrazol-5-yl)sulfanylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(dimethylamino)phenyl]-4-(1-methyltetrazol-5-yl)sulfanylbutanamide
    • N-(4-(Dimethylamino)phenyl)-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
    • Butanamide, N-(4-(dimethylamino)phenyl)-4-((1-methyl-1H-tetrazol-5-yl)thio)-
    • N-(4-(N,N-Dimethylamino)phenyl)-4-(1-methyl-1,2,3,4-tetrazol-5-yl)thiobutyramide
    • AC1MI39V
    • SureCN10670736
    • LS-45475
    • N-(4-dimethylaminophenyl)-4-(1-methyltetrazol-5-yl)sulfanylbutanamide
    • 80464-05-7
    • DTXSID801001261
    • SCHEMBL10670736
    • N-[4-(Dimethylamino)phenyl]-4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide
    • Inchi: InChI=1S/C14H20N6OS/c1-19(2)12-8-6-11(7-9-12)15-13(21)5-4-10-22-14-16-17-18-20(14)3/h6-9H,4-5,10H2,1-3H3,(H,15,21)
    • InChI Key: WKLKPZAMTNLNQV-UHFFFAOYSA-N
    • SMILES: CN1C(=NN=N1)SCCCC(=O)NC2=CC=C(C=C2)N(C)C

Computed Properties

  • Exact Mass: 320.14193046g/mol
  • Monoisotopic Mass: 320.14193046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 101Ų

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